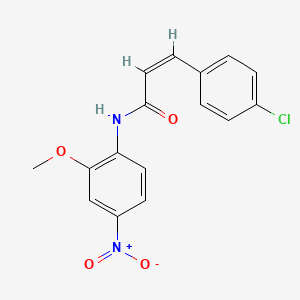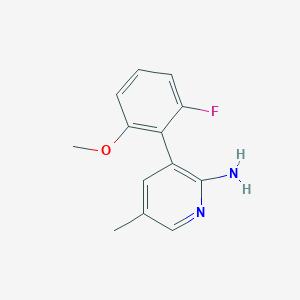
3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
Overview
Description
3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as CNMA. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of CNMA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. CNMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
CNMA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CNMA has also been shown to inhibit the activity of MMPs, which can lead to a reduction in the breakdown of extracellular matrix proteins. Additionally, CNMA has been shown to exhibit anti-tumor and anti-cancer properties, which may be due to its ability to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
CNMA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to exhibit a wide range of biological activities, making it a useful tool for investigating various diseases and conditions. However, there are also limitations to its use in lab experiments. CNMA has been shown to exhibit toxicity in some cell lines, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for the study of CNMA. One area of interest is the development of CNMA-based therapeutics for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. Another potential direction is the investigation of the structure-activity relationship of CNMA to identify more potent and selective compounds. Additionally, more research is needed to fully understand the mechanism of action of CNMA and its potential side effects.
Scientific Research Applications
CNMA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. CNMA has been used in various studies to investigate its potential therapeutic effects on various diseases, including cancer, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-10-13(19(21)22)7-8-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLAEJFAJMUGR-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3911865.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3911867.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B3911881.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3911888.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)

![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![ethyl 2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3911919.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![1-(4-bromophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one](/img/structure/B3911934.png)
![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)
![N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3911956.png)
